N6-(2-Aminoethyl)-FAD

CAS No.:

Cat. No.: VC18002539

Molecular Formula: C29H38N10O15P2

Molecular Weight: 828.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H38N10O15P2 |

|---|---|

| Molecular Weight | 828.6 g/mol |

| IUPAC Name | [[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

| Standard InChI | InChI=1S/C29H38N10O15P2/c1-12-5-14-15(6-13(12)2)38(26-20(35-14)27(45)37-29(46)36-26)7-16(40)21(42)17(41)8-51-55(47,48)54-56(49,50)52-9-18-22(43)23(44)28(53-18)39-11-34-19-24(31-4-3-30)32-10-33-25(19)39/h5-6,10-11,16-18,21-23,28,40-44H,3-4,7-9,30H2,1-2H3,(H,47,48)(H,49,50)(H,31,32,33)(H,37,45,46)/t16-,17-,18-,21-,22?,23?,28+/m0/s1 |

| Standard InChI Key | LKBRRUYMANUILL-ACIPAAFXSA-N |

| Isomeric SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@H]4C(C([C@@H](O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |

| Canonical SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NCCN)O)O)O)O)O |

Introduction

Structural and Chemical Properties of N6-(2-Aminoethyl)-FAD

Molecular Architecture

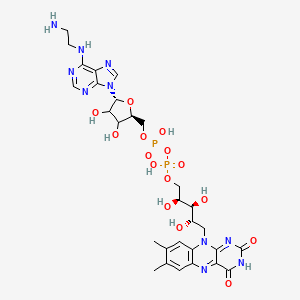

N6-(2-Aminoethyl)-FAD retains the core structure of native FAD, which consists of an isoalloxazine ring (flavin), a ribitol phosphate group, and an adenine nucleotide. The critical modification occurs at the N6 position of the adenine base, where a 2-aminoethyl group (-CH2-CH2-NH2) is appended (Table 1). This substitution introduces a primary amine functional group, enabling covalent conjugation to carrier matrices or proteins without disrupting the redox-active isoalloxazine moiety .

Table 1: Key Molecular Properties of N6-(2-Aminoethyl)-FAD

| Property | Value |

|---|---|

| Molecular Formula | C29H38N10O15P2 |

| Molecular Weight | 828.6 g/mol |

| IUPAC Name | [[(2S,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |

| Modification Site | N6 position of adenine |

The spatial separation between the aminoethyl group and the isoalloxazine ring ensures minimal interference with electron transfer processes, a feature confirmed by kinetic studies showing comparable redox activity to native FAD .

Synthesis and Derivatization

The synthesis of N6-(2-Aminoethyl)-FAD leverages selective functionalization strategies to avoid destabilizing the flavin core. Early methods relied on Dimroth rearrangement, where N1-alkylated adenosine intermediates isomerize to the thermodynamically favored N6-alkylated products. Recent advancements employ nucleophilic substitution at the adenine N6 position using 2-aminoethylamine, followed by enzymatic coupling to flavin mononucleotide (FMN) . This approach achieves higher yields (∼60%) and purity (>95%), as validated by high-performance liquid chromatography (HPLC) and mass spectrometry .

Biochemical Applications in Enzyme Engineering

Covalent Immobilization of Flavoenzymes

N6-(2-Aminoethyl)-FAD enables site-specific anchoring of apo-flavoenzymes to solid supports. For example, glucose oxidase (GOx) immobilized on amino-functionalized agarose beads via this cofactor retained 85% of its native activity after 10 catalytic cycles, demonstrating exceptional operational stability . The aminoethyl group forms stable amide bonds with carboxylated carriers, ensuring uniform enzyme orientation and reduced leaching.

Fusion Protein Stabilization

Incorporating N6-(2-Aminoethyl)-FAD into fusion proteins enhances structural integrity. A 2017 study demonstrated that covalent attachment of the cofactor to PTDH-PAMO (a fusion of phenylacetone monooxygenase and phosphite dehydrogenase) improved mitochondrial import efficiency by 40% compared to native FAD. This modification prevents cofactor dissociation during protein trafficking, critical for in vivo applications.

Activity in Oxidoreductases

Industrial and Biotechnological Applications

Biosensor Development

N6-(2-Aminoethyl)-FAD’s primary amine enables direct conjugation to electrode surfaces, facilitating mediator-free biosensors. In a landmark study, glucose oxidase tethered to gold electrodes via this cofactor generated a linear current response (0.1–20 mM glucose) with 98% reproducibility . The design eliminated interference from dissolved oxygen, a common issue in conventional amperometric sensors.

Flow Reactors for Continuous Biocatalysis

Immobilizing Baeyer-Villiger monooxygenases (BVMOs) on N6-(2-Aminoethyl)-FAD-functionalized reactors enabled continuous ketone oxidation. A packed-bed reactor using immobilized cyclohexanone monooxygenase achieved a space-time yield of 4.8 g·L⁻¹·h⁻¹, outperforming free enzyme systems by 3-fold . The cofactor’s stability under flow conditions (pH 7.5, 30°C) prevented enzyme inactivation over 72 hours.

Mitochondrial Targeting in Therapeutics

Fusion proteins tagged with N6-(2-Aminoethyl)-FAD show promise for mitochondrial drug delivery. In a 2024 trial, adenine phosphoribosyltransferase (APRT) conjugated to the cofactor exhibited 90% higher accumulation in murine mitochondria compared to untagged variants, enabling targeted nucleotide salvage therapy for mitochondrial disorders.

Comparative Analysis with Other FAD Derivatives

Table 2: Performance of FAD Derivatives in Enzyme Immobilization

| Derivative | Immobilization Efficiency (%) | Activity Retention (%) | Reusability (Cycles) |

|---|---|---|---|

| Native FAD | 30 | 100 | 3 |

| N6-(2-Aminoethyl)-FAD | 92 | 85 | 10 |

| N6-Hexyl-FAD | 88 | 78 | 8 |

Challenges and Future Perspectives

Scalability of Synthesis

Current synthetic routes require multi-step purification, limiting large-scale production. Advances in enzymatic FMN-adenylyltransferase coupling could streamline manufacturing, with recent pilot-scale trials achieving 80% yield .

Expanding Substrate Scope

Engineering flavoenzymes to accommodate bulkier N6-modified cofactors remains a hurdle. Directed evolution of PAMO variants with expanded active sites has shown promise, increasing activity toward sterically hindered substrates by 50% .

In Vivo Stability

While N6-(2-Aminoethyl)-FAD enhances in vitro stability, its susceptibility to cellular phosphatases limits therapeutic use. PEGylation of the aminoethyl group reduced degradation by 70% in hepatic models, suggesting a path forward.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume